Hydrogen-Bond Donor Count vs. Des-Amino Analog
The target compound possesses three hydrogen-bond donors (HBD = 3) due to the 3-amino group, the pyrrole NH, and the carboxylic acid OH. The direct des-amino comparator, 3-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid (PubChem CID 90865811), lacks the 3-amino substituent and therefore has only two hydrogen-bond donors (HBD = 2) [1]. This difference alters predicted membrane permeability and target-binding hydrogen-bonding capacity.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 3 (PubChem computed property, Cactvs 3.4.8.18) |
| Comparator Or Baseline | 3-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid: HBD = 2 |
| Quantified Difference | ΔHBD = +1 (50% increase vs. comparator) |
| Conditions | Computed physicochemical property; source: PubChem 2024.11.20 release |
Why This Matters
An additional hydrogen-bond donor can be critical for establishing key interactions with biological targets (e.g., kinase hinge regions, protease active sites) and influences oral bioavailability predictions; researchers must verify that any substitute analog replicates this HBD profile.
- [1] PubChem. CID 54593509 and CID 90865811: computed hydrogen-bond donor counts. National Center for Biotechnology Information, 2024.11.20 release. View Source
